1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Overview
Description
The compound is a urea derivative with two different aromatic systems attached, namely benzo[b]thiophene and thiophene . These types of compounds are often used in medicinal chemistry and materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic systems might make it relatively stable and flat, while the urea functionality could participate in hydrogen bonding .Scientific Research Applications
Anti-acetylcholinesterase Activity
A series of compounds related to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea was synthesized to assess anti-acetylcholinesterase activity. This research aimed at optimizing the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could achieve high inhibitory activities, suggesting potential applications in treating conditions related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).
Anticancer Activity
The compound NSC 726189, which shares structural similarities with the target molecule, demonstrated significant anticancer activity across several assays and cell lines, particularly against kidney cancer. This research outlines the synthesis of a primary metabolite, indicating potential applications in cancer treatment (Nammalwar et al., 2010).
Synthesis Techniques
Research on the synthesis of ureas from carboxylic acids, including this compound, has been demonstrated. This process involves ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlighting efficient and environmentally friendly methods for producing ureas (Thalluri et al., 2014).
ROCK Inhibition for Cancer Treatment
Pyridylthiazole-based ureas, closely related to the compound , have been identified as potent inhibitors of ROCK1 and 2, enzymes involved in cancer progression. This research suggests that modifications to the molecular structure can significantly impact the inhibitory activity, providing a pathway for the development of new cancer therapies (Pireddu et al., 2012).
Antiproliferative Activity Against Cancer Cells
Hydroxyl-containing benzo[b]thiophene analogs, related to the compound in focus, have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity and reduce ROS production, leading to apoptosis stimulation and cell cycle arrest, indicating potential applications in combinational therapy for cancer (Haridevamuthu et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. If it has interesting electronic properties, it could be used in the development of new materials .
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12(8-16-15(19)17-14-6-3-7-20-14)11-9-21-13-5-2-1-4-10(11)13/h1-7,9,12,18H,8H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAXCAAGDAJZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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